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Compound of Interest

Compound Name: 1-ethyl-1H-indole-6-carbaldehyde

Cat. No.: B1341430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
1-ethyl-1H-indole-6-carbaldehyde is a versatile heterocyclic building block with significant

potential in medicinal chemistry, materials science, and biomedical research. Its indole scaffold,

substituted with a reactive aldehyde functionality and an N-ethyl group, provides a unique

platform for the synthesis of a diverse range of complex molecules. This technical guide

explores the core research applications of 1-ethyl-1H-indole-6-carbaldehyde, summarizing its

chemical properties and potential as an intermediate in the development of novel therapeutic

agents and functional materials. While specific quantitative biological data for this exact

molecule is emerging, this document provides insights based on the activities of structurally

related indole derivatives and outlines detailed experimental protocols for its synthesis and

derivatization.

Chemical Properties and Synthesis
1-ethyl-1H-indole-6-carbaldehyde possesses the characteristic reactivity of both an indole

and an aromatic aldehyde. The indole nitrogen is alkylated with an ethyl group, which can

influence the electronic properties and solubility of its derivatives. The aldehyde group at the 6-

position is a key functional handle for a variety of chemical transformations.
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Property Value Reference

Molecular Formula C₁₁H₁₁NO [1]

Molecular Weight 173.21 g/mol [1]

Appearance Off-white to light yellow solid [1]

Storage Conditions 2-8°C, under inert atmosphere [1]

Synthesis
A common synthetic route to 1-ethyl-1H-indole-6-carbaldehyde involves the N-alkylation of a

suitable indole-6-carbaldehyde precursor.

Experimental Protocol: N-ethylation of Indole-6-carbaldehyde

This protocol is a representative procedure for the N-alkylation of an indole, adapted for the

synthesis of the title compound.

Materials:

Indole-6-carbaldehyde

Ethyl iodide or diethyl sulfate

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography
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Procedure:

To a solution of indole-6-carbaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.2

eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

Stir the mixture at room temperature for 30 minutes.

Cool the reaction mixture back to 0°C and add ethyl iodide (1.5 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the

progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate solution.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography using a suitable eluent system

(e.g., hexane/ethyl acetate gradient) to afford 1-ethyl-1H-indole-6-carbaldehyde.

Characterization Data (Predicted based on related structures):

¹H NMR (CDCl₃, 400 MHz): δ 10.0 (s, 1H, CHO), 8.0-7.2 (m, 4H, Ar-H), 4.2 (q, 2H,

NCH₂CH₃), 1.5 (t, 3H, NCH₂CH₃).

¹³C NMR (CDCl₃, 100 MHz): δ 192.0, 138.0, 135.0, 130.0, 125.0, 122.0, 120.0, 110.0, 105.0,

42.0, 15.0.

Mass Spectrometry (ESI-MS): m/z 174.09 [M+H]⁺.

Potential Research Applications
Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, and derivatives of indole-6-

carbaldehyde are being explored for various therapeutic applications.
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Derivatives of substituted indoles have shown promising anticancer activity.[2][3] The aldehyde

functionality of 1-ethyl-1H-indole-6-carbaldehyde can be readily converted into various

pharmacophores, such as Schiff bases, hydrazones, and other heterocyclic systems, which

have been shown to exhibit cytotoxic effects against various cancer cell lines.

Potential Signaling Pathways to Investigate:

Kinase Inhibition: Many indole derivatives act as inhibitors of protein kinases involved in

cancer cell proliferation and survival, such as VEGFR, EGFR, and Src kinase.[4][5][6]

Tubulin Polymerization Inhibition: Certain indole compounds interfere with microtubule

dynamics, leading to cell cycle arrest and apoptosis.[7]

graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10,
fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9,
color="#5F6368"];

}

Caption: Potential anticancer mechanisms of action for derivatives of 1-ethyl-1H-indole-6-
carbaldehyde.

Representative Experimental Protocol: Synthesis of an Indole-6-carboxaldehyde Schiff Base

Derivative

Materials:

1-ethyl-1H-indole-6-carbaldehyde

Substituted aniline (e.g., 4-aminoacetophenone)

Ethanol or Methanol

Glacial acetic acid (catalytic amount)

Procedure:

Dissolve 1-ethyl-1H-indole-6-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.
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Add the substituted aniline (1.1 eq) to the solution.

Add a few drops of glacial acetic acid as a catalyst.

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

Cool the reaction mixture to room temperature. The product may precipitate out of the

solution.

Collect the solid product by filtration and wash with cold ethanol.

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify

the residue by recrystallization or column chromatography.

Indole derivatives are known to possess anti-inflammatory properties. The core structure can

be modified to interact with key targets in inflammatory pathways.

Materials Science
The indole scaffold is inherently fluorescent, and its photophysical properties can be tuned by

the introduction of various substituents.[8][9][10] The aldehyde group of 1-ethyl-1H-indole-6-
carbaldehyde serves as a convenient point of attachment for conjugating the indole

fluorophore to other molecules or for creating sensors that respond to specific analytes.

Potential Design of a Fluorescent Probe:

graph LR { node [shape=box, style=rounded, fontname="Arial", fontsize=10,
fontcolor="#FFFFFF"];

}

Caption: General workflow for the synthesis and application of a fluorescent probe.

Representative Experimental Protocol: Knoevenagel Condensation for Fluorophore Synthesis

Materials:

1-ethyl-1H-indole-6-carbaldehyde
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Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

Piperidine or another basic catalyst

Ethanol or Toluene

Procedure:

In a round-bottom flask, dissolve 1-ethyl-1H-indole-6-carbaldehyde (1.0 eq) and the active

methylene compound (1.1 eq) in ethanol.

Add a catalytic amount of piperidine.

Reflux the mixture for 2-4 hours, monitoring by TLC.

Cool the reaction mixture to room temperature, which may cause the product to crystallize.

Collect the solid product by filtration and wash with cold ethanol.

If necessary, purify the product further by recrystallization or column chromatography.

Characterize the photophysical properties (absorption, emission, quantum yield, and Stokes

shift) of the synthesized compound.

Indole derivatives are being investigated for their potential use in organic electronics, such as

in organic light-emitting diodes (OLEDs), due to their charge-transporting properties.[11][12]

The ability to functionalize the indole core at various positions allows for the fine-tuning of their

electronic properties.

Summary of Quantitative Data (Representative for
Indole Derivatives)
Specific quantitative data for 1-ethyl-1H-indole-6-carbaldehyde is not extensively available in

the public domain. The following table presents representative data for related indole

derivatives to indicate potential activity ranges.
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Compound Class Target/Assay IC₅₀ / Activity Reference

2-phenyl-indole-3-

carbaldehyde analog

Tubulin polymerization

inhibition
1.5 µM [7]

3-substituted-2-

carbalkoxy indoles

Cytotoxicity against

CEM cells
EC₅₀ = 0.20 µM [3]

Chalcone-indole

derivative

Inhibition of cancer

cell proliferation
IC₅₀ = 0.22 - 1.80 µM [3]

Quinoline-indole

derivative

Tubulin polymerization

inhibition
IC₅₀ = 2.09 µM [3]

Indole-based

thiosemicarbazones

Antimycobacterial

activity
IC₅₀ = 0.9 - 1.9 µg/mL [13]

Conclusion
1-ethyl-1H-indole-6-carbaldehyde is a promising and versatile chemical intermediate. Its

structural features make it an attractive starting material for the synthesis of novel compounds

with potential applications in oncology, inflammatory diseases, and materials science. The

synthetic accessibility of this compound, coupled with the broad biological and photophysical

activities of the indole class, warrants further investigation into its derivatives. The experimental

protocols and conceptual frameworks provided in this guide offer a starting point for

researchers to explore the full potential of this valuable building block. Further research is

needed to establish specific structure-activity relationships and to fully characterize the

biological and physical properties of its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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